7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-(prop-2-en-1-yloxy)benzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzoxathiol core, which is a sulfur-containing heterocycle, and is substituted with methoxyphenyl and prop-2-en-1-yloxybenzoate groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and cancer-related pathways. By blocking STAT3 activation, the compound can reduce inflammation and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and inhibition of STAT3 activation
2-Propanone, 1-(4-methoxyphenyl)-: Used in various organic synthesis reactions and known for its unique chemical reactivity.
Uniqueness
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE stands out due to its benzoxathiol core, which imparts unique chemical properties and potential biological activities. Its ability to inhibit STAT3 activation makes it a promising candidate for therapeutic applications in inflammatory and cancer-related diseases .
Properties
Molecular Formula |
C24H18O6S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C24H18O6S/c1-3-12-28-18-10-6-16(7-11-18)23(25)29-19-13-20(15-4-8-17(27-2)9-5-15)22-21(14-19)31-24(26)30-22/h3-11,13-14H,1,12H2,2H3 |
InChI Key |
BMGIIAJHHAHCHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)OCC=C)SC(=O)O3 |
Origin of Product |
United States |
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